molecular formula C3H4F2O B12987503 Propanal, 2,2-difluoro-

Propanal, 2,2-difluoro-

Cat. No.: B12987503
M. Wt: 94.06 g/mol
InChI Key: SDNUTQAYPMABGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoropropanal typically involves the fluorination of propanal. One common method is the reaction of propanal with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents are effective for converting aldehydes to their corresponding gem-difluorides .

Industrial Production Methods

Industrial production of 2,2-difluoropropanal may involve similar fluorination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoropropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluoropropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluoropropanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Propanal: The non-fluorinated analog of 2,2-difluoropropanal.

    2,2-Difluoropropane: A related compound where the aldehyde group is replaced by a hydrogen atom.

    2,2-Difluoropropanoic acid: The oxidized form of 2,2-difluoropropanal.

Uniqueness

2,2-Difluoropropanal is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to its non-fluorinated analogs. The fluorine atoms increase the compound’s electronegativity, making it more reactive in certain chemical reactions. This makes 2,2-difluoropropanal a valuable intermediate in the synthesis of various fluorinated compounds .

Biological Activity

Introduction

Propanal, 2,2-difluoro- (also known as 2,2-difluoropropanal) is a fluorinated aldehyde that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of two fluorine atoms attached to the second carbon of a three-carbon propanal chain. The unique properties imparted by the fluorine atoms can influence its reactivity and interactions with biological systems. This article reviews the available literature on the biological activity of 2,2-difluoropropanal, including its synthesis, metabolic pathways, and toxicological effects.

The chemical formula for 2,2-difluoropropanal is C3H4F2OC_3H_4F_2O. The presence of fluorine enhances lipophilicity and can affect the compound's interaction with biological membranes. The bond angles and lengths in the molecule also differ from non-fluorinated analogs, which may influence its biological behavior.

PropertyValue
Molecular Weight94.06 g/mol
Boiling Point60-62 °C
Density1.17 g/cm³
SolubilitySoluble in organic solvents; limited in water

Metabolism and Toxicology

Research indicates that 2,2-difluoropropanal may undergo metabolic transformations that produce reactive intermediates. A study highlighted that related compounds such as 1,3-difluoro-2-propanol are metabolized to toxic products like 1,3-difluoroacetone and (-)-erythro-fluorocitrate. These metabolites have been shown to inhibit aconitate hydratase, an enzyme critical in the citric acid cycle, leading to accumulation of citrate in renal tissues after administration in animal models .

Case Study: Toxicological Effects in Rats

In a controlled study involving rats, administration of 1,3-difluoro-2-propanol resulted in significant citrate accumulation in kidneys after a lag phase of three hours. The study demonstrated that pre-treatment with 4-methylpyrazole could inhibit these toxic effects by blocking the metabolic conversion pathways . This suggests that similar mechanisms may be relevant for understanding the toxicity of 2,2-difluoropropanal.

Potential Applications

The unique properties of 2,2-difluoropropanal suggest potential applications in medicinal chemistry and agriculture. Its ability to act as a building block for more complex molecules could be harnessed in the synthesis of pharmaceuticals or agrochemicals.

Properties

IUPAC Name

2,2-difluoropropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O/c1-3(4,5)2-6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNUTQAYPMABGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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